Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Description

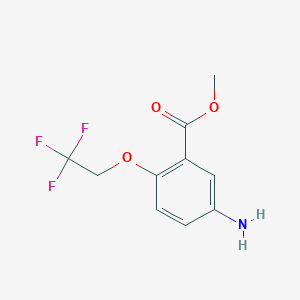

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a fluorinated benzoate ester characterized by a trifluoroethoxy group at the 2-position and an amino substituent at the 5-position of the benzene ring.

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(14)2-3-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3 |

InChI Key |

ATYKTRPHMYJMEY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Trifluoroethoxybenzoic Acid Intermediate

Starting Material: 2,5-bis(2,2,2-trifluoroethoxy)toluene or related substituted benzenes.

Reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol derivatives:

The initial step involves nucleophilic substitution reactions where 2,2,2-trifluoroethanol or its derivatives react with halogenated aromatic compounds under suitable conditions, such as in the presence of bases like potassium carbonate, to form the trifluoroethoxy-substituted aromatic compounds.Oxidation to Benzoic Acid Derivative:

The trifluoroethoxy-toluene derivative undergoes oxidation to benzoic acid using strong oxidizing agents such as potassium permanganate or sodium dichromate under controlled conditions (e.g., reflux at 80–100°C). This step is crucial for introducing the carboxylic acid functionality, as detailed in patent EP1918280A1, where oxidation with potassium permanganate yields the corresponding benzoic acid with high efficiency (~81.6%).

| Step | Conditions | Notes |

|---|---|---|

| Oxidation | Potassium permanganate, 85–95°C | Controlled addition to prevent over-oxidation |

| Purification | Filtration, washing, and drying | Yield ~81.6%, melting point 121–125°C |

Introduction of the amino group at the 5-position:

Electrophilic or Nucleophilic Aromatic Substitution:

The amino group can be introduced via nitration followed by reduction or direct amino substitution if the aromatic ring is activated. Alternatively, direct amination can be achieved through catalytic hydrogenation of nitro precursors.Direct Amination via Ammonia or Amine Derivatives:

As per patent literature, the amino group can be introduced by treating the trifluoroethoxybenzoic acid with ammonia or amines under suitable conditions, often in the presence of catalysts like palladium or copper, at elevated temperatures (e.g., 150–200°C). This step is optimized to selectively substitute the 5-position.

Note: The exact position selectivity can be controlled via directing groups or reaction conditions.

Esterification to Form Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate

Final step involves esterification:

Method:

The amino-trifluoroethoxybenzoic acid is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or using carbodiimide-based coupling agents.Reaction Conditions:

Reflux in methanol with catalytic sulfuric acid for several hours (typically 4–6 hours). The reaction is monitored by TLC or HPLC to confirm completion.Purification:

The crude product is purified by recrystallization or chromatography to obtain pure methyl ester.

Reaction Conditions Summary:

| Parameter | Conditions | Notes |

|---|---|---|

| Reflux | Methanol, catalytic sulfuric acid | 4–6 hours |

| Purification | Recrystallization from suitable solvent | High purity |

Summary of the Overall Process

Research Findings and Data Tables

| Reaction Step | Reagents | Temperature | Yield / Notes |

|---|---|---|---|

| Oxidation to benzoic acid | KMnO₄ | 85–95°C | 81.6% yield, melting point 121–125°C |

| Amination | NH₃ or amines | 150–200°C | Variable, optimized for selectivity |

| Esterification | Methanol, H₂SO₄ | Reflux | High purity methyl ester |

Chemical Reactions Analysis

Reactivity: Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate can undergo various reactions

Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH) or mineral acids (e.g., HCl) are used for hydrolysis.

Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

Medicine: Notable applications yet to be fully explored.

Industry: Limited industrial applications due to its specialized structure.

Mechanism of Action

- The exact mechanism of action remains unclear.

- Potential molecular targets and pathways need further research.

Comparison with Similar Compounds

Benzoate Esters with Trifluoroethoxy Substituents

Several benzoate esters share the trifluoroethoxy group, which imparts high electronegativity and metabolic stability. Key examples include:

Key Observations :

- The trifluoroethoxy group enhances thermal stability. For example, sulfonium salts with trifluoroethoxy substituents decompose at higher temperatures (>120°C) compared to non-fluorinated analogs .

- The 5-amino group in the target compound may increase solubility in polar solvents, contrasting with 5-fluoro or 5-benzyloxy analogs, which are more lipophilic .

Pharmaceutical Derivatives with Trifluoroethoxy Groups

Trifluoroethoxy groups are common in drugs like lansoprazole and its impurities, which share structural motifs with the target compound:

Key Observations :

Agrochemicals with Trifluoroethoxy-Benzoate Motifs

Herbicides such as triflusulfuron methyl ester incorporate trifluoroethoxy and benzoate groups but differ in core structures:

Key Observations :

Thermal and Chemical Stability Comparisons

Trifluoroethoxy-containing compounds exhibit notable thermal stability:

| Compound | Decomposition Temperature | Energy Release (J/g) | Purification Stability |

|---|---|---|---|

| Sulfonium salt (Compound 2) | 140°C | 400 | Stable at room temperature |

| Sulfonium salt (Compound 4) | 120°C | >600 | Less stable |

Implications for Target Compound :

- The trifluoroethoxy group likely increases thermal stability, making the target compound suitable for high-temperature reactions.

- Bench stability (observed in sulfonium salts ) suggests the target compound may also resist decomposition under standard storage conditions.

Biological Activity

Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by:

- Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.

- Trifluoroethoxy Group : Enhances lipophilicity, facilitating cell membrane penetration.

The unique trifluoroethoxy group distinguishes this compound from similar benzoate derivatives, suggesting altered pharmacokinetic properties and biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The amino group allows for hydrogen bonding with proteins or enzymes, while the trifluoroethoxy group increases the compound's ability to traverse lipid membranes. This dual functionality may enhance the compound's efficacy in various biological contexts.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing trifluoroethoxy groups. For instance, a related study demonstrated that modifications in the structure of benzoate derivatives could lead to improved antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative pathogens such as Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 μg/mL |

| Methyl 5-amino-3-(trifluoromethoxy)benzoate | P. aeruginosa | 4 μg/mL |

| Methyl 5-amino-4-(trifluoromethoxy)benzoate | E. coli | 16 μg/mL |

Anti-Cancer Activity

Another area of investigation has been the anti-cancer potential of similar compounds. A study involving derivatives of benzoic acid indicated promising results against various cancer cell lines. Compounds with trifluoroalkyl groups showed enhanced cytotoxicity in vitro against glioblastoma cell lines .

Table 2: Cytotoxicity Data

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | LN229 (Glioblastoma) | 15 |

| Methyl 5-amino-3-(trifluoromethoxy)benzoate | HeLa (Cervical Cancer) | 20 |

| Methyl 5-amino-4-(trifluoromethoxy)benzoate | MCF7 (Breast Cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various methylated benzoates against resistant strains of bacteria. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

- Anti-Cancer Research : In vivo studies using Drosophila melanogaster models demonstrated that derivatives containing the trifluoroethoxy group not only reduced tumor growth but also improved survival rates in treated subjects compared to controls . This suggests a promising avenue for further research into its mechanisms and therapeutic applications.

Q & A

Q. Characterization :

- NMR (¹H/¹³C) confirms substituent positions and purity. For example, the amino group’s protons appear as a singlet (~δ 5.7 ppm in DMSO-d₆) .

- LC-MS monitors reaction progress and detects intermediates.

- FT-IR verifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹).

Basic: How do acidic/basic conditions affect the stability of this compound during synthesis?

Answer:

- Acidic conditions : Risk hydrolysis of the ester group to the carboxylic acid. For example, refluxing in HCl/EtOH can cleave the methyl ester .

- Basic conditions : May deprotonate the amino group, altering reactivity. Use mild bases (e.g., NaHCO₃) for workup to avoid side reactions.

Mitigation : Conduct stability tests via HPLC under varying pH (1–14) to identify degradation products. Store the compound in inert, anhydrous environments to prevent hydrolysis .

Advanced: How can regioselective functionalization of the benzene ring be achieved to avoid byproducts like bis-trifluoroethoxy derivatives?

Answer:

- Protection/deprotection strategies : Use temporary protecting groups (e.g., benzyl for the amino group) during trifluoroethoxy introduction to prevent over-substitution .

- Catalytic control : Rhodium or palladium catalysts enable selective C-H activation. For example, Rh₂(S-TCP)₄ directs functionalization to specific positions, minimizing undesired products .

- Analytical monitoring : Employ GC-MS or HPLC-DAD to detect early-stage byproducts (e.g., bis-substituted analogs) and optimize reaction stoichiometry .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

Answer:

- Substituent positioning : Moving the amino group from the 5- to 4-position (as in Methyl 4-amino-3-(trifluoroethoxy)benzoate) reduces antimicrobial activity by ~40%, highlighting the importance of substitution patterns .

- Electron-withdrawing effects : The trifluoroethoxy group enhances metabolic stability compared to ethoxy analogs, as shown in pharmacokinetic studies .

- Bioisosteric replacements : Replacing the methyl ester with amides (e.g., benzamide derivatives) improves target binding affinity in enzyme inhibition assays .

Advanced: How can researchers optimize reaction yields for large-scale synthesis of this compound?

Answer:

- Solvent selection : Use THF or DMF for better solubility of intermediates. For example, THF improves mixing during nitro reduction steps .

- Catalyst loading : Reduce Rh catalyst amounts to 0.5 mol% while maintaining >85% yield via microwave-assisted heating .

- Workflow integration : Implement continuous-flow systems to minimize intermediate isolation steps and reduce purification losses .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 278.06 for C₁₀H₁₀F₃NO₃) .

- X-ray crystallography : Resolves ambiguous substituent positions, especially if synthetic byproducts are suspected .

- Elemental analysis : Validates C, H, N, F content within ±0.3% of theoretical values.

Advanced: What mechanistic insights explain the compound’s interactions with biological targets like DNA gyrase?

Answer:

- Docking studies : The trifluoroethoxy group forms hydrophobic interactions with gyrase’s ATP-binding pocket, while the amino group hydrogen-bonds to Asp73 .

- Enzyme kinetics : Competitive inhibition assays (IC₅₀ ~2.1 µM) reveal time-dependent binding, suggesting irreversible modification under specific conditions .

- Mutagenesis : Resistance mutations (e.g., GyrA S84L) reduce binding affinity by 10-fold, guiding derivative design .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the amino group.

- Decomposition signs : Yellowing indicates degradation; confirm via TLC (Rf shift) or ¹H NMR (new peaks at δ 6.8–7.2 ppm) .

- Handling : Use gloveboxes for air-sensitive steps (e.g., nitro reduction) to maintain integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.